
Parviflorin
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Description
Parviflorin is a polyketide.
This compound is a natural product found in Asimina parviflora, Vanda parviflora, and other organisms with data available.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Parviflorin from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is common, with mobile phases like chloroform-methanol gradients. TLC and HPLC are used to monitor purity . For reproducibility, document solvent ratios, temperature, and pressure conditions. Structural confirmation requires NMR (¹H, ¹³C) and mass spectrometry (HRMS) .
Q. What spectroscopic methods are essential for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., glycosidic protons), while ¹³C NMR confirms carbon skeleton and functional groups.
- Mass Spectrometry : HRMS determines molecular formula via exact mass.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl).
Cross-validate results with literature data and X-ray crystallography if single crystals are obtainable .
Q. How to design a dose-response study for this compound’s cytotoxicity?
Methodological Answer:
- Cell Lines : Use standardized lines (e.g., HepG2, MCF-7) with appropriate culture conditions.
- Dose Range : Start with 0.1–100 µM, based on prior IC₅₀ values.
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., doxorubicin).
- Assays : MTT or resazurin assays for viability; measure at 24, 48, and 72 hours.
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?
Methodological Answer:
- Variable Control : Standardize solvent purity, cell passage number, and assay protocols.
- Replication : Conduct independent experiments in triplicate.
- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for confounding factors (e.g., extraction method).
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected in conflicting models .
Q. What in silico approaches are effective for predicting this compound’s molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., kinases, GPCRs). Validate with binding affinity scores (∆G ≤ -6 kcal/mol).
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
- Network Pharmacology : Construct protein interaction networks (Cytoscape) to identify hub targets .
Q. How to analyze this compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats or BALB/c mice with IV/oral administration.
- Sampling : Collect plasma at 0, 15, 30, 60, 120, and 240 minutes.
- Analytical Method : LC-MS/MS with a validated calibration curve (LLOQ ≤ 1 ng/mL).
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Q. What strategies mitigate off-target effects in this compound’s mechanistic studies?
Methodological Answer:
- CRISPR Knockout : Validate target specificity by comparing wild-type vs. knockout cell responses.
- Chemical Probes : Use inactive analogs (e.g., methylated derivatives) as negative controls.
- Multi-Omics Integration : Combine transcriptomics and metabolomics to distinguish primary vs. secondary effects .
Q. Data Analysis & Reporting Standards
Q. How should researchers address variability in this compound’s chromatographic retention times?
Methodological Answer:
- Column Conditioning : Pre-equilibrate columns with ≥10 column volumes of mobile phase.
- Temperature Control : Use column heaters (±0.5°C).
- Internal Standards : Spike with structurally similar compounds (e.g., digitoxin) for normalization.
- Documentation : Report retention times, column lot numbers, and mobile phase pH in supplementary data .
Q. What statistical models are appropriate for analyzing this compound’s synergistic effects?
Methodological Answer:
- Combination Index : Calculate via Chou-Talalay method (CompuSyn software).
- Isobolograms : Plot dose pairs to distinguish synergy (curve below additive line) vs. antagonism.
- Bliss Independence : Use Bayesian frameworks for probabilistic synergy assessment .
Q. Ethical & Reproducibility Considerations
- Animal Studies : Adhere to ARRIVE guidelines; include ethics committee approval IDs .
- Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare .
Propriétés
Formule moléculaire |
C35H62O7 |
---|---|
Poids moléculaire |
594.9 g/mol |
Nom IUPAC |
(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3/t26-,28+,29+,30+,31+,32+,33+,34+/m0/s1 |
Clé InChI |
YVZIPERWMPDEIZ-GHRGOOLJSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonymes |
parviflorin |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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